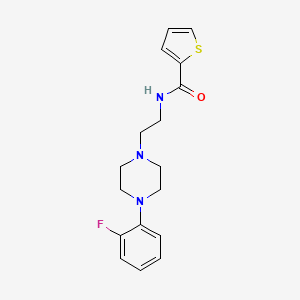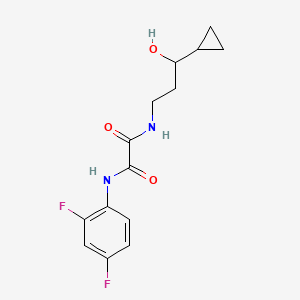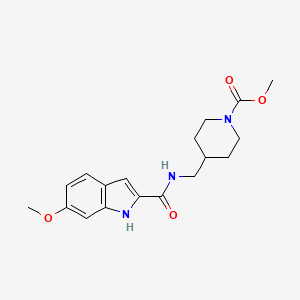
methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-2-indolecarboxylate, a compound with a similar structure, is a white to beige powder . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds like methyl indole-6-carboxylate have been used as reactants for the preparation of various compounds, including tryptophan dioxygenase inhibitors and potential anticancer immunomodulators .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For example, the molecular structure of methyl 6-methoxy-2-indolecarboxylate can be represented by the SMILES stringCOC(=O)C1=CC2=CC=C(OC)C=C2N1 . Physical And Chemical Properties Analysis
Methyl 6-methoxy-2-indolecarboxylate, a compound with a similar structure, has a melting point of 117°C to 119°C . It is a white to beige powder .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Treatment of Various Disorders
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Given its indole structure, this compound could potentially have similar applications.
Antiviral Applications
Indole derivatives have shown antiviral activity. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound might have similar antiviral properties.
Anti-inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . Given its indole structure, this compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have been used in the development of anticancer drugs . This compound, with its indole structure, could potentially be used in cancer treatment research.
Antibacterial Applications
The compound has been identified as a potential antibacterial agent . It could be used in the development of new antibacterial drugs.
Inhibitor of Hepatitis C Virus NS5B Polymerase
The compound has been identified as a potential inhibitor of hepatitis C virus NS5B polymerase . This suggests a potential application in the treatment of hepatitis C.
CB2 Cannabinoid Receptor Ligands
The compound has been identified as a potential CB2 cannabinoid receptor ligand . This suggests potential applications in the field of neuroscience and pain management.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
The future directions of a compound refer to potential applications or areas of research. While specific future directions for your compound are not available, similar compounds like methyl indole-6-carboxylate have been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
Propiedades
IUPAC Name |
methyl 4-[[(6-methoxy-1H-indole-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-24-14-4-3-13-9-16(20-15(13)10-14)17(22)19-11-12-5-7-21(8-6-12)18(23)25-2/h3-4,9-10,12,20H,5-8,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLKPLUAQFNMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)

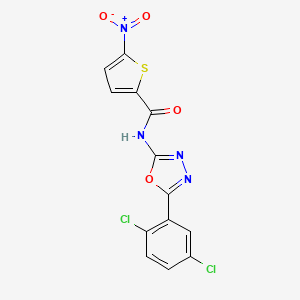
![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)
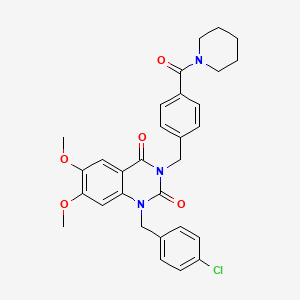
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2423167.png)
![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)
![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)
